4'-Methyl-3-phenylpropiophenone
Overview
Description
4’-Methyl-3-phenylpropiophenone is an organic aromatic ketone characterized by a propiophenone structure with a methyl substituent at the para position. This compound is a fundamental precursor in organic synthesis, particularly for the synthesis of complex molecules due to its reactive ketone group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Methyl-3-phenylpropiophenone can be synthesized through various methods. One common method involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidants such as potassium permanganate or chromium trioxide . Another method involves the synthesis from sodium p-toluenesulfinate using palladium acetate, water, tetrahydrofuran, acetonitrile, and trifluoroacetic acid under microwave irradiation .
Industrial Production Methods: Industrial production of 4’-Methyl-3-phenylpropiophenone typically involves large-scale oxidation reactions, ensuring high yield and purity. The specific conditions may vary depending on the desired scale and purity requirements.
Types of Reactions:
Oxidation: 4’-Methyl-3-phenylpropiophenone can undergo oxidation reactions to form various derivatives.
Halogenation: This compound can also undergo halogenation reactions, where halogens are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Halogenation: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Secondary alcohols.
Halogenation: Halogenated derivatives.
Scientific Research Applications
4’-Methyl-3-phenylpropiophenone has significant applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Acts as an intermediate in the production of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4’-Methyl-3-phenylpropiophenone involves its reactive ketone group, which participates in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as oxidation, reduction, or halogenation .
Comparison with Similar Compounds
Propiophenone: Similar structure but lacks the methyl substituent at the para position.
4-Methylpropiophenone: Similar structure but differs in the position of the methyl group.
Uniqueness: 4’-Methyl-3-phenylpropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLOBNBTHCYFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292487 | |
Record name | 4'-METHYL-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5012-90-8 | |
Record name | NSC83179 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-METHYL-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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